1-Butyl-2,3-dimethylimidazolium hexafluorophosphate

Overview

Description

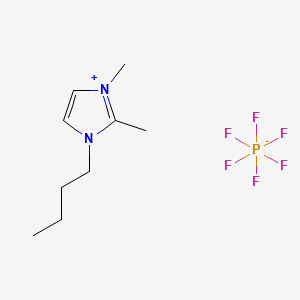

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate is an ionic liquid with the molecular formula C₉H₁₇F₆N₂P and a molecular weight of 298.21 g/mol . This compound is known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents. It is commonly used in green chemistry applications due to its environmentally friendly nature .

Preparation Methods

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate can be synthesized through a series of chemical reactions. One common method involves the alkylation of 2,3-dimethylimidazole with 1-chlorobutane to form 1-butyl-2,3-dimethylimidazolium chloride. This intermediate is then reacted with hexafluorophosphoric acid to yield this compound .

Reaction Conditions:

Step 1: Alkylation of 2,3-dimethylimidazole with 1-chlorobutane in the presence of a base such as potassium carbonate.

Chemical Reactions Analysis

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: It can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Tetrafluoroboric acid in aqueous medium.

Major Products:

Oxidation: Corresponding imidazolium salts with oxidized side chains.

Reduction: Reduced imidazolium salts.

Substitution: Imidazolium salts with different anions.

Scientific Research Applications

Green Solvent

BDiMIM PF6 is widely recognized for its role as a green solvent . Its low volatility and non-flammability make it an environmentally friendly alternative to traditional organic solvents. It has been effectively utilized in the extraction of pollutants like endosulfan from aqueous solutions using supported liquid membranes, demonstrating its potential for environmental remediation .

Electrochemical Applications

The compound has shown promising results in electrochemical applications. It serves as a binder in the preparation of carbon paste electrodes, which are crucial for the sensitive electrochemical detection of biomolecules such as adenosine triphosphate (ATP). Studies have reported that electrodes incorporating BDiMIM PF6 exhibit enhanced sensitivity and stability .

Table 1: Electrochemical Properties of BDiMIM PF6-Based Electrodes

| Parameter | Value |

|---|---|

| Conductivity | 0.76 mS/cm at 45 °C |

| Viscosity | 554 cP at 45 °C |

| Density | 1.444 g/cm³ |

Catalytic Processes

BDiMIM PF6 has been employed as a solvent in various catalytic processes, particularly in ring-opening metathesis polymerization (ROMP). It has been used successfully in the polymerization of norbornene, facilitating efficient catalyst recycling and improving reaction yields . The ionic liquid's unique properties allow for better solvation and stabilization of reactive intermediates.

Material Science

In materials science, BDiMIM PF6 is being explored for its potential in developing advanced materials. Its application in thermodynamic studies and as a component in supercapacitor electrolytes highlights its versatility. The ionic liquid's ability to dissolve a wide range of polymers and small molecules makes it suitable for creating new composite materials with enhanced properties .

Bioprocessing and Biotechnology

The compound has also found applications in bioprocessing, particularly in cell culture and transfection processes. Its biocompatibility and ability to solubilize biomolecules make it an attractive option for use in biotechnological applications . Additionally, studies have indicated its potential for use in molecular testing and chromatography.

Case Study 1: Extraction of Endosulfan

A study demonstrated the effectiveness of BDiMIM PF6 in extracting endosulfan from water using a supported liquid membrane technique. The extraction efficiency was significantly higher compared to conventional solvents, underscoring the ionic liquid's potential for environmental applications .

Case Study 2: Electrochemical Detection of ATP

Research involving carbon paste electrodes made with BDiMIM PF6 showed improved performance in the electrochemical detection of ATP. The study highlighted the ionic liquid's ability to enhance the electrode's sensitivity and stability over time, making it suitable for biomedical applications .

Mechanism of Action

The mechanism of action of 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate involves its ability to stabilize transition states and intermediates in chemical reactions. The hexafluorophosphate anion provides a stable ionic environment, while the imidazolium cation interacts with various molecular targets through hydrogen bonding and electrostatic interactions . This compound can facilitate reactions by lowering activation energies and increasing reaction rates .

Comparison with Similar Compounds

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate is unique compared to other similar compounds due to its specific combination of cation and anion. Similar compounds include:

1-Butyl-3-methylimidazolium hexafluorophosphate: Similar ionic liquid but with a different cation structure.

1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Another ionic liquid with different anion and cation structures.

1-Hexyl-3-methylimidazolium hexafluorophosphate: Similar anion but with a longer alkyl chain on the cation.

These compounds share some properties with this compound but differ in their specific applications and reactivity .

Biological Activity

1-Butyl-2,3-dimethylimidazolium hexafluorophosphate (BMMIM-PF6) is an ionic liquid that has garnered attention for its diverse applications in biological and chemical processes. This article explores its biological activity, including mechanisms of action, effects on cellular processes, and its potential applications in various fields.

Overview of this compound

BMMIM-PF6 is characterized by its low volatility and thermal stability, making it suitable for various biochemical applications. It serves as a solvent and catalyst in numerous reactions, influencing the behavior of biomolecules and cellular processes.

Target of Action

BMMIM-PF6 interacts with various biomolecules, including enzymes and proteins. It is particularly effective in facilitating biochemical reactions that require a stable environment. Its role as a green solvent aids in the separation of compounds like endosulfan from water and enhances the detection of adenosine triphosphate (ATP) in biological samples .

Mode of Action

The compound acts through several biochemical pathways:

- Enzyme Interaction : It can stabilize or destabilize enzymes, affecting their activity.

- Cell Signaling : BMMIM-PF6 influences cell signaling pathways, which can alter gene expression and cellular metabolism .

- Catalytic Activity : It has been employed as a catalyst in reactions such as aldol condensations and metathesis reactions, showcasing its versatility in organic synthesis .

Cellular Effects

BMMIM-PF6 has notable effects on various cell types:

- Irritation Potential : It can cause skin and eye irritation, indicating potential toxicity at higher concentrations.

- Metabolic Influence : The compound modulates metabolic pathways by interacting with enzymes and cofactors, thus affecting overall cellular metabolism .

Dosage Effects

The biological effects of BMMIM-PF6 are dose-dependent:

- Low Doses : Facilitate biochemical reactions with minimal adverse effects.

- High Doses : Can lead to toxic responses such as respiratory irritation and skin damage .

Case Studies

Several studies have highlighted the biological activity of BMMIM-PF6:

- Detection of ATP : BMMIM-PF6 was utilized in the preparation of carbon paste electrodes for ATP detection, demonstrating its application in biochemical assays.

- Cellulose Processing : In catalytic pyrolysis studies, BMMIM-PF6 was shown to enhance the production of levoglucosenone from cellulose, indicating its utility in biomass conversion processes .

- Electrochemical Applications : Research has indicated that BMMIM-PF6 can be used to develop electrochemical biosensors for clinical assays, showcasing its potential in medical diagnostics .

Comparative Analysis

The following table summarizes the key properties and applications of BMMIM-PF6 compared to other ionic liquids:

| Property/Feature | BMMIM-PF6 | Other Ionic Liquids |

|---|---|---|

| Thermal Stability | High | Variable |

| Volatility | Low | High |

| Biocompatibility | Moderate | Varies |

| Applications | Biochemical assays, catalysis | Solvents, electrolytes |

| Toxicity Potential | Moderate (skin/eye irritation) | Varies |

Properties

IUPAC Name |

1-butyl-2,3-dimethylimidazol-3-ium;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17N2.F6P/c1-4-5-6-11-8-7-10(3)9(11)2;1-7(2,3,4,5)6/h7-8H,4-6H2,1-3H3;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWFPQAXAGSAKRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1C)C.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17F6N2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0047907 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

227617-70-1 | |

| Record name | 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0047907 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-2,3-dimethylimidazolium hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.